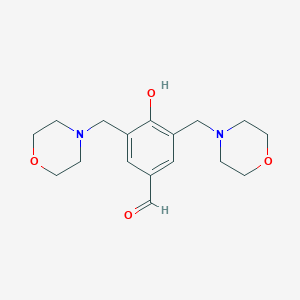
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde is a chemical compound with the molecular formula C18H26N2O4 . It is also known by its synonym, Ethanone, 1-[4-hydroxy-3,5-bis(4-morpholinylmethyl)phenyl]- .
Synthesis Analysis
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves a reaction in 1,4-dioxane at 120°C for 0.5 hours . The reaction mixture is irradiated under microwave conditions, promoting green chemistry and regioselective reaction . The starting materials include 4-hydroxyacetophenone and formaldehyde, and the corresponding secondary amine (morpholine) is added using the same ratio of formaldehyde . After the reaction, the mixture is concentrated under reduced pressure and purified using column chromatography .Chemical Reactions Analysis
The synthesis of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde involves a reaction with 4-hydroxyacetophenone and formaldehyde in the presence of morpholine . The reaction is carried out in 1,4-dioxane at 120°C under microwave irradiation . The progress of the reaction is monitored using thin-layer chromatography (TLC) .Applications De Recherche Scientifique
Antimalarial and Antiproliferative Activities 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde and its derivatives have been explored for their potential in medicinal chemistry, particularly in the synthesis of novel Schiff bases. These bases have demonstrated significant antimalarial properties against the P. falciparum K14 strain, showcasing moderate to excellent activities. Additionally, they exhibit potent antiproliferative activities against U937 leukemia-derived cell lines, suggesting their utility in cancer research. Importantly, these compounds display low cytotoxicity against normal fibroblast cells, indicating a favorable therapeutic index for potential drug development (Jarrahpour et al., 2015).
Synthetic Chemistry and Material Science This compound is also instrumental in synthetic chemistry, contributing to the synthesis of complex molecules and materials. For instance, it is involved in reactions yielding N-benzyl-β-hydroxyphenethylamines, which are precursors to 4-aryl-1,2,3,4-tetrahydroisoquinolines. These compounds are of interest in the development of new materials and potentially pharmacologically active molecules (Moshkin & Sosnovskikh, 2013).
Organic Synthesis and Catalysis Furthermore, this compound finds application in the field of organic synthesis and catalysis. It has been utilized in the synthesis of chiral hydroxyl phospholanes from D-mannitol, which are then used in asymmetric catalytic reactions. These reactions are crucial for producing enantioselective compounds that can have varied applications in pharmaceuticals and agrochemicals (Li et al., 2000).
Analytical Chemistry In analytical chemistry, derivatives of 4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde are used as reagents for detecting and quantifying metal ions. These compounds form strongly colored chelates with divalent metal ions in slightly basic media, which can be extracted into organic solvents for analysis. This application highlights the compound's role in the development of new analytical methods (Otomo & Kodama, 1973).
Fluorescent Materials The compound and its derivatives have been investigated for their potential in creating fluorescent materials. For example, they have been incorporated into Schiff-base molecules for pH sensing, showcasing the ability to change fluorescence intensity and color based on pH levels. Such materials are valuable in sensor technologies and bioimaging applications (Halder et al., 2018).
Propriétés
IUPAC Name |
4-hydroxy-3,5-bis(morpholin-4-ylmethyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c20-13-14-9-15(11-18-1-5-22-6-2-18)17(21)16(10-14)12-19-3-7-23-8-4-19/h9-10,13,21H,1-8,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXKAOYTRGOGGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2O)CN3CCOCC3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3,5-bis(morpholinomethyl)benzaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2536258.png)
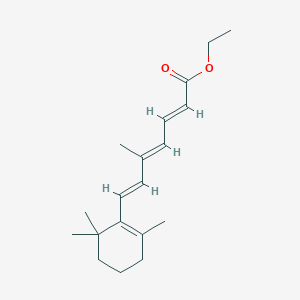
![Methyl 4-[(3-ethyl-4,7-dimethoxy-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2536261.png)
![N-(5-chloro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2536262.png)
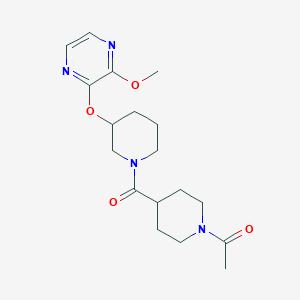
![2-((E)-{[4-chloro-2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2536265.png)
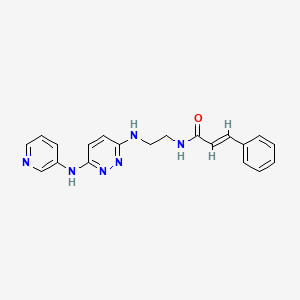
![3-(3-methoxybenzyl)-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2536267.png)

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)
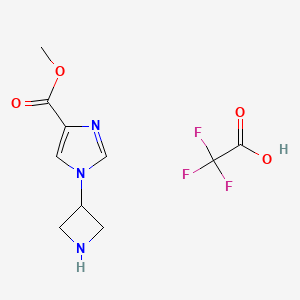
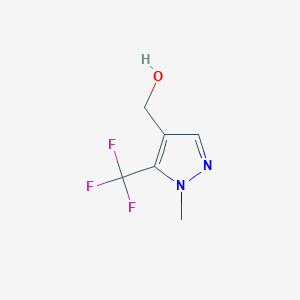
![N-[4-Chloro-3-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2536280.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)